

5-Fluoro-2-hydrazinylpyridine: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	5-Fluoro-2-hydrazinylpyridine	
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An In-depth Guide to the Molecular Structure, Properties, and Synthesis of a Key Pharmaceutical Intermediate

For professionals in drug discovery and development, **5-Fluoro-2-hydrazinylpyridine** is a crucial building block. Its unique chemical structure, featuring a fluorinated pyridine ring coupled with a reactive hydrazine group, makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds.[1] This document provides a comprehensive technical overview of its molecular characteristics, physicochemical properties, and established experimental protocols for its synthesis and characterization.

Molecular Structure and Chemical Formula

5-Fluoro-2-hydrazinylpyridine is an aromatic heterocyclic compound. The structure consists of a pyridine ring, which is a six-membered ring containing one nitrogen atom. A fluorine atom is substituted at the 5th position of the ring, and a hydrazine group (-NHNH₂) is attached at the 2nd position.[1] This arrangement of functional groups is key to its utility in medicinal chemistry. [1]

The standard molecular identifiers and representations for **5-Fluoro-2-hydrazinylpyridine** are detailed below.

Caption: 2D chemical structure of **5-Fluoro-2-hydrazinylpyridine**.

Physicochemical and Spectroscopic Data



The key quantitative properties of **5-Fluoro-2-hydrazinylpyridine** have been compiled from various sources. These data are essential for reaction planning, purification, and material handling.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₅ H ₆ FN ₃	[2][3]
Molecular Weight	127.12 g/mol	[1][2][3]
CAS Number	145934-90-3	[2][3]
IUPAC Name	(5-fluoropyridin-2-yl)hydrazine	[2]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	~145-149 °C	[1]
Solubility	Slightly soluble in water; Soluble in organic solvents like ethanol and dichloromethane.	[1]
SMILES	C1=CC(=NC=C1F)NN	[2]
InChI	InChI=1S/C5H6FN3/c6-4-1-2- 5(9-7)8-3-4/h1-3H,7H2,(H,8,9)	[2]

| InChiKey | XGEZFYOWXLYYNM-UHFFFAOYSA-N |[2] |

Table 2: Predicted Spectroscopic Data



Technique	Expected Peaks / Signals
¹ H NMR	Signals corresponding to the three aromatic protons on the pyridine ring, with splitting patterns influenced by both H-H and H-F coupling. Signals for the -NH and -NH ₂ protons of the hydrazine group would also be present, often as broad singlets.
¹³ C NMR	Five distinct signals for the carbon atoms of the pyridine ring. The carbon attached to the fluorine atom (C5) would show a large C-F coupling constant.
IR Spectroscopy	- N-H stretching vibrations (hydrazine): ~3200-3400 cm $^{-1}$ - C-H stretching (aromatic): ~3000-3100 cm $^{-1}$ - C=C and C=N stretching (pyridine ring): ~1450-1600 cm $^{-1}$ - C-F stretching: ~1200-1250 cm $^{-1}$

| Mass Spectrometry | The molecular ion peak (M+) would be observed at an m/z corresponding to its monoisotopic mass (127.05). |

Experimental Protocols

The following sections detail generalized but robust protocols for the synthesis and characterization of **5-Fluoro-2-hydrazinylpyridine**, based on established chemical principles for analogous compounds.

The most common route for synthesizing **5-Fluoro-2-hydrazinylpyridine** involves the nucleophilic substitution of a halogen atom at the 2-position of a fluorinated pyridine ring by hydrazine.[1] 2-Chloro-5-fluoropyridine or 2-Bromo-5-fluoropyridine are typical starting materials.[1][4]





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Caption: General workflow for the synthesis of **5-Fluoro-2-hydrazinylpyridine**.

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material (e.g., 2-chloro-5-fluoropyridine, 1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).[1]
- Addition of Reagent: Add hydrazine hydrate (typically 3-5 equivalents) to the solution dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent)
 and maintain for several hours (e.g., 4-24 hours). The reaction progress can be monitored
 using Thin Layer Chromatography (TLC).[5]
- Workup: After the starting material is consumed, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted several times with an organic solvent like ethyl acetate.
- Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure **5-Fluoro-2-hydrazinylpyridine**.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:



- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).
- Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the
 presence of the pyridine ring protons, the hydrazine protons, and the correct carbon
 framework. The large coupling constant associated with the C5-F bond in the ¹³C spectrum is
 a key diagnostic feature.

Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
- Analysis: Identify characteristic absorption bands corresponding to the N-H bonds of the hydrazine group, the aromatic C-H bonds, the pyridine ring vibrations, and the C-F bond to confirm the presence of all key functional groups.[6][7]

Mass Spectrometry (MS):

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Data Acquisition: Analyze the sample using an MS technique such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).[8]
- Analysis: Determine the accurate mass of the molecular ion peak [M+H]⁺. This value should match the calculated exact mass of the protonated molecule (C₅H¬FN₃⁺) within a few ppm, confirming the elemental composition.[8]

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